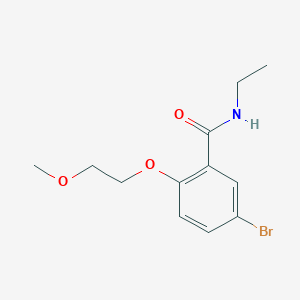

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide

描述

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide (PubChem CID: 904877-40-3) is a benzamide derivative synthesized from substituted benzoic acids. It exhibits high potency as a dopamine D-2 receptor antagonist, demonstrating equipotency to the salicylamide FLB 463 (3) in both in vitro ([³H]spiperone binding) and in vivo (apomorphine-induced behavioral inhibition) assays . Notably, its 2-methoxy-ethoxy substituent and bromo group at the 5-position contribute to its selective binding and reduced extrapyramidal side effects (EPS) compared to traditional antipsychotics . This structural configuration allows it to maintain intramolecular hydrogen bonding critical for receptor interaction while avoiding the hydroxyl groups associated with higher EPS risks .

属性

IUPAC Name |

5-bromo-N-ethyl-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-3-14-12(15)10-8-9(13)4-5-11(10)17-7-6-16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLSSCCUHDMHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide typically involves the following steps:

Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with ethylamine (C2H5NH2) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency, yield, and safety. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methoxy-ethoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide structure, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: NaOH, KOH, NH3

Major Products

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted benzamides

科学研究应用

Medicinal Chemistry

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide is primarily explored as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Studies

The compound's unique chemical properties enable it to serve as a probe or ligand in biological assays. It can be used to study enzyme interactions or receptor binding, providing insights into cellular mechanisms.

Materials Science

In materials science, this compound can be utilized in the development of advanced materials such as polymers or coatings with specific properties. Its chemical structure may impart desirable characteristics to these materials.

Industrial Applications

The compound can also be applied in the synthesis of agrochemicals, dyes, and other industrial chemicals, showcasing its versatility beyond medicinal uses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | TBD | Inhibits cell proliferation |

| Related Compound A | MCF7 | 0.126 | Induces apoptosis via caspase activation |

| Related Compound B | H1975 (NSCLC) | 0.442 | Arrests cell cycle at G2/M phase |

Note : TBD indicates that specific IC50 data for this compound is still under investigation.

Anti-inflammatory Activity

Similar compounds have shown promise in modulating inflammatory pathways. The presence of bromine and fluorine substituents may enhance interaction with pro-inflammatory cytokines or signaling molecules.

Study on MDA-MB-231 Cells

A recent study demonstrated that a structurally related compound significantly inhibited the proliferation of MDA-MB-231 cells, which are used as a model for triple-negative breast cancer (TNBC). The compound exhibited an IC50 value indicating strong potency against these cells while showing reduced toxicity towards non-cancerous cell lines like MCF10A, suggesting a favorable therapeutic window.

In Vivo Efficacy

In animal models, compounds with similar structures have shown efficacy in reducing tumor size and metastasis in TNBC models. This highlights the potential for further development of this compound as a therapeutic agent.

作用机制

The mechanism of action of 5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and the methoxy-ethoxy group may enhance its binding affinity and specificity for certain targets.

相似化合物的比较

Antipsychotic Benzamides

Structural and Pharmacological Differences

The table below compares 5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide with key antipsychotic benzamides:

Key Findings :

- Substituent Impact : The 2-methoxy-ethoxy group in the target compound replaces the hydroxyl group in FLB 463, reducing EPS while maintaining potency .

- Stereoelectronic Requirements : Unlike salicylamides, the methoxy group in the target compound allows coplanar or perpendicular orientations while preserving hydrogen bonding, enhancing receptor compatibility .

PCAF HAT Inhibitors (Benzamide Analogs)

Compounds such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) exhibit 79% PCAF HAT inhibition, surpassing anacardic acid (68%) . The target compound lacks the 2-acylamino or carboxyphenyl groups critical for this activity, highlighting divergent structure-activity relationships:

Key Insight: Long 2-acylamino chains and carboxyphenyl groups are essential for PCAF inhibition, which the target compound lacks .

mGlu5 PAMs and P2X7 Antagonists

- mGlu5 PAMs: Novel benzamide scaffolds (e.g., Pfizer’s compounds) show EC₅₀ ≤1 μM for mGlu5 modulation but differ in backbone substitutions .

- P2X7 Antagonists : Benzamide inhibitors (e.g., US20070142329A1) mimic BzATP’s structure but modify R-groups to block IL-1β release .

Structural Contrast : The target compound’s methoxy-ethoxy and bromo groups prioritize dopamine receptor binding over ion channel modulation .

生物活性

5-Bromo-N-ethyl-2-(2-methoxy-ethoxy)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological macromolecules, therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a benzamide structure, with an ethyl group and a methoxyethoxy substituent contributing to its lipophilicity and overall reactivity. This unique structure may facilitate interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound is known to form stable complexes with biological macromolecules, which allows it to modulate their activity effectively. Such interactions can influence key biological pathways, making it a valuable tool in drug discovery and development.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can lead to improved potency against cancer cells.

Table 1: Cytotoxic Activity of Related Benzamide Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 5-Bromo-N-ethyl-benzamide | 1.32 | MiaPaCa2 (Pancreatic) |

| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | 0.87 | P. falciparum (Malaria) |

| N-(thiazol-2-yl)-benzamide | 0.12 | EGFR (Lung Cancer) |

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects, suggesting potential applications in treating infections.

- Targeting Specific Pathways : The compound's interaction with specific receptors and enzymes may allow it to be used in precision medicine approaches for diseases like diabetes or metabolic disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Anticancer Activity : A recent study reported that derivatives of benzamides showed varying degrees of cytotoxicity against different cancer cell lines, indicating the importance of structural modifications in enhancing efficacy .

- Mechanistic Studies : Research has explored how these compounds interact with cellular targets, revealing insights into their mechanisms of action and potential side effects .

- Pharmacokinetics and ADMET Properties : Investigations into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds have provided valuable information for the development of safe therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。